molecular formula C4H8NOP B1661317 Acetonitrile, (dimethylphosphinyl)- CAS No. 89630-50-2

Acetonitrile, (dimethylphosphinyl)-

Cat. No.: B1661317
CAS No.: 89630-50-2
M. Wt: 117.09 g/mol
InChI Key: KYKNMVJWVRZODV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, (dimethylphosphinyl)- typically involves the reaction of acetonitrile with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of Acetonitrile, (dimethylphosphinyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (dimethylphosphinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted acetonitrile derivatives .

Scientific Research Applications

Acetonitrile, (dimethylphosphinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, (dimethylphosphinyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s phosphinyl group plays a crucial role in its binding to target molecules and its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile with the formula CH3CN.

    Dimethylphosphinic chloride: A precursor used in the synthesis of Acetonitrile, (dimethylphosphinyl)-.

    Phosphine oxides: Oxidized derivatives of phosphines.

Uniqueness

Acetonitrile, (dimethylphosphinyl)- is unique due to its combination of the nitrile and phosphinyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-dimethylphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NOP/c1-7(2,6)4-3-5/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNMVJWVRZODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525490
Record name (Dimethylphosphoryl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89630-50-2
Record name (Dimethylphosphoryl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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